molecular formula C24H22BrN3OS B7730668 MFCD02979265

MFCD02979265

Cat. No.: B7730668
M. Wt: 480.4 g/mol
InChI Key: ZHMMYVOICCJOHN-LDADJPATSA-N
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Description

The compound “MFCD02979265” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and has been studied extensively in various scientific fields. The compound’s chemical formula and structure contribute to its distinct characteristics, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD02979265” involves several steps, starting with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained. Common synthetic routes include:

    Step 1: Initial reaction of precursor compounds under controlled conditions.

    Step 2: Purification of the intermediate product using techniques such as crystallization or chromatography.

    Step 3: Final reaction to obtain “this compound” with high purity.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves:

    Bulk synthesis: Using large quantities of starting materials and reagents.

    Continuous monitoring: Ensuring the reaction conditions are maintained throughout the process.

    Quality control: Regular testing of the product to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: “MFCD02979265” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of one functional group with another under specific conditions.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution conditions: Acidic or basic environments, catalysts such as palladium or platinum.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

“MFCD02979265” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on biological systems and potential therapeutic applications.

    Medicine: Investigated for its potential use in drug development and treatment of diseases.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

“MFCD02979265” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structures or functional groups. The comparison may involve:

    Structural similarities: Analyzing the molecular structure and identifying common features.

    Functional similarities: Comparing the chemical and biological activities of the compounds.

    Unique properties: Highlighting the distinct characteristics of “this compound” that set it apart from other compounds.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

These similar compounds may share some properties with “MFCD02979265” but differ in specific aspects that make “this compound” unique in its applications and effects.

Properties

IUPAC Name

(E)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-tert-butylphenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrN3OS/c1-24(2,3)19-8-4-16(5-9-19)12-18(14-26)22(29)28-23-27-15-21(30-23)13-17-6-10-20(25)11-7-17/h4-12,15H,13H2,1-3H3,(H,27,28,29)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMMYVOICCJOHN-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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